molecular formula C20H19N3O3 B14934897 2-(3-hydroxy-2H-1,4-benzoxazin-2-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide

2-(3-hydroxy-2H-1,4-benzoxazin-2-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide

Cat. No.: B14934897
M. Wt: 349.4 g/mol
InChI Key: FUWBNJVBYQASSU-UHFFFAOYSA-N
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Description

2-(3-hydroxy-2H-1,4-benzoxazin-2-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide is a complex organic compound that belongs to the class of benzoxazines and indoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-hydroxy-2H-1,4-benzoxazin-2-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide typically involves the reductive cyclization of 2-(2-nitrophenoxy)acetonitrile adducts in the presence of iron and acetic acid . This method is known for its efficiency and compatibility with various functional groups.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would likely be applied to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-hydroxy-2H-1,4-benzoxazin-2-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzoxazine ring, using reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-(3-hydroxy-2H-1,4-benzoxazin-2-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-hydroxy-2H-1,4-benzoxazin-2-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. For instance, it may act as a calcium entry blocker in vascular smooth muscle cells, thereby exhibiting myorelaxant activity . The compound’s structure allows it to interact with various enzymes and receptors, modulating their activity and leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-dihydroxy-1,4-benzoxazin-3-one (DIBOA)
  • 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one (DIMBOA)
  • 6-methoxy-2-benzoxazolinone (MBOA)

Uniqueness

2-(3-hydroxy-2H-1,4-benzoxazin-2-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide is unique due to its dual benzoxazine and indole structure, which imparts distinct chemical and biological properties. This dual structure allows for a broader range of interactions with biological targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C20H19N3O3

Molecular Weight

349.4 g/mol

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-2-(3-oxo-4H-1,4-benzoxazin-2-yl)acetamide

InChI

InChI=1S/C20H19N3O3/c24-19(11-18-20(25)23-16-7-3-4-8-17(16)26-18)21-10-9-13-12-22-15-6-2-1-5-14(13)15/h1-8,12,18,22H,9-11H2,(H,21,24)(H,23,25)

InChI Key

FUWBNJVBYQASSU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CC3C(=O)NC4=CC=CC=C4O3

Origin of Product

United States

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